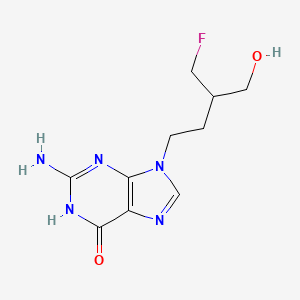
9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine
説明
“9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is a compound that has been used in the synthesis of imaging agents for positron emission tomography (PET) to monitor gene therapy .
Synthesis Analysis
The synthesis of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” has been reported in several studies. For instance, a high radiochemical yield synthesis of this compound and another similar compound was reported for use in monitoring gene therapy using PET . Another study reported the synthesis and characterization of a novel PET agent for imaging a reporter gene .Molecular Structure Analysis
The molecular structure of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” includes a 9-(3-hydroxymethylbutyl) group within the molecule, similar to other compounds used in PET imaging .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” typically involve the reaction of a precursor with [18F]KF, followed by deprotection to give the final product .Physical And Chemical Properties Analysis
The compound has preferable physiochemical properties, including a molecular weight of 348.40 Da and a Clog P of 1.94 .科学的研究の応用
Imaging of Gene Expression in Cancer Research
FHBG: is a potent PET reporter probe used for imaging the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene . This application is particularly valuable in cancer research, where it’s crucial to monitor the efficacy of gene therapy. For instance, FHBG has been used to image HSV1-TK expression in the livers of hepatocellular cancer patients, providing insights into the distribution and dynamics of therapeutic genes .
Preclinical Safety Evaluation
The compound has undergone preclinical safety evaluations to determine its suitability for clinical applications. Studies involving Sprague–Dawley rats and New Zealand White rabbits have shown that FHBG does not cause harm to organ function or tissues, even at doses 100 times the expected human dose . This establishes FHBG as a safe tracer for PET imaging in humans.
Blood-Brain Barrier Penetration Studies
FHBG’s ability to cross the blood-brain barrier (BBB) has been a subject of research, aiming to improve the accuracy of reporter gene expression quantification in the brain . Although FHBG shows inadequate BBB penetration, it serves as a foundation for developing novel tracers that could potentially offer better BBB permeability for brain imaging applications .
Pharmacokinetics and Dosimetry
The pharmacokinetics and dosimetry of FHBG are suitable for clinical applications, making it a reliable compound for PET imaging. Its characteristics allow for sensitive and specific imaging of PET reporter genes, which is essential for tracking the progress of gene therapies and understanding the pharmacological effects of therapeutic interventions .
Investigational New Drug (IND) Approval
FHBG has received approval from the Food and Drug Administration (FDA) as an Investigational New Drug (IND) . This status allows for the compound to be used in clinical trials, paving the way for its potential use in monitoring various gene therapies and biological processes in patients.
Molecular Imaging and Biology
In molecular imaging, FHBG is used to monitor specific biological processes, investigate protein-protein interactions, track the fate of transplanted cells, and assess cell-based therapeutic gene delivery efficiency and treatment efficacy . This broad range of applications highlights the compound’s versatility in biological research.
Development of Novel Imaging Agents
Research into FHBG derivatives has led to the synthesis of new compounds that could serve as novel PET tracers for imaging reporter gene expression. These derivatives are being evaluated for their potential to improve upon the limitations of FHBG, such as BBB penetration, offering a promising avenue for future imaging agent development .
Imaging of Therapeutic Transgenes and Cells
The use of FHBG as a PET reporter probe extends to the long-term imaging of therapeutic transgenes and cells in patients. This application is crucial for the non-invasive and quantitative assessment of gene and cell therapies, providing real-time insights into treatment dynamics and outcomes .
作用機序
While the specific mechanism of action for “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is not mentioned in the search results, similar compounds like penciclovir have been shown to be phosphorylated by viral thymidine kinase in cells infected with herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) .
将来の方向性
特性
IUPAC Name |
2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVUGLBKBWVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | |
CAS RN |
206067-83-6 | |
| Record name | 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG) a suitable reporter probe for Positron Emission Tomography (PET)?
A1: FHBG is readily phosphorylated by Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), a viral enzyme frequently used as a reporter gene in gene therapy research. [] This phosphorylation traps FHBG within cells expressing HSV1-tk, allowing for visualization and quantification of gene expression using PET. []
Q2: How does FHBG compare to other reporter probes, like FIAU, for imaging HSV1-tk expression?
A2: Research indicates that while both 2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and FHBG can be used to image HSV1-tk expression, they exhibit different kinetic profiles and target-to-background ratios. [, ] FHBG demonstrates continuous accumulation in target tissues over time, leading to higher contrast in PET images compared to FIAU, which shows early accumulation followed by washout. [] Furthermore, FHBG exhibits lower abdominal background radioactivity compared to FIAU. []
Q3: Beyond its role in PET imaging, does FHBG have other applications in gene therapy?
A4: The mutant HSV1-A167Ysr39tk enzyme, which specifically phosphorylates FHBG, also demonstrates high phosphorylation activity with Ganciclovir (GCV). [] GCV is a commonly used prodrug in suicide gene therapy, where it is converted to a toxic compound by HSV1-tk, leading to the death of target cells. [] Therefore, the HSV1-A167Ysr39tk mutant, in combination with FHBG for imaging and GCV for therapy, presents a promising approach for monitoring and treating conditions like gliomas. []
Q4: Have there been any clinical studies investigating the use of FHBG in patients?
A5: While preclinical studies have shown promising results using FHBG for PET imaging of HSV1-tk expression, particularly with the HSV1-A167Ysr39tk mutant, limited data is available from clinical trials. [] Further research is necessary to fully understand the potential benefits and limitations of using FHBG in a clinical setting.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



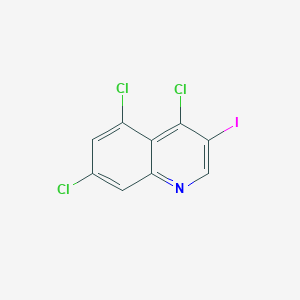
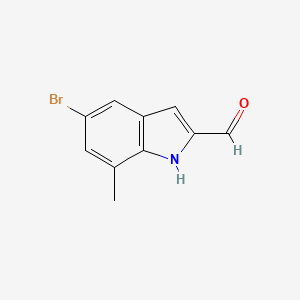

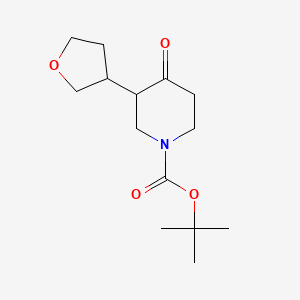
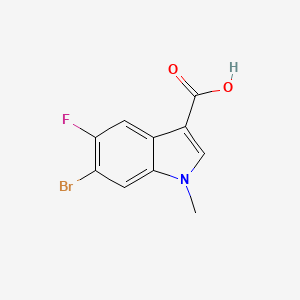

![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)
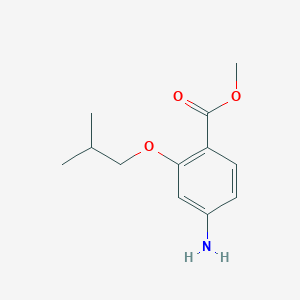

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)
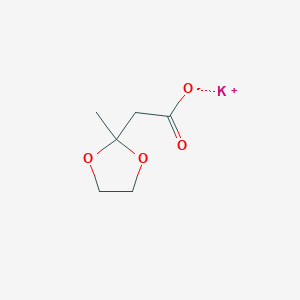
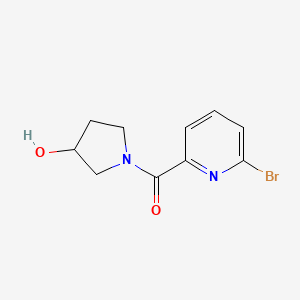
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)